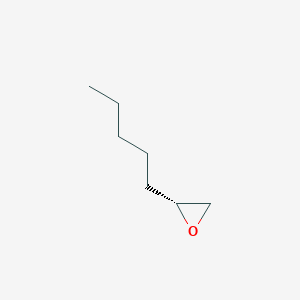

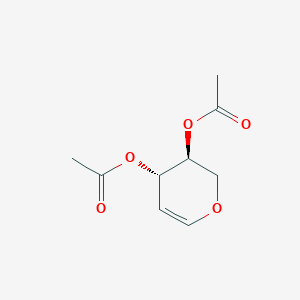

3,4-Di-O-acetyl-d-arabinal

概要

説明

KL002 is a compound based on Acetal (Polyoxymethylene) Copolymer resin containing 10% Polytetrafluoroethylene. It is known for its wear-resistant properties and is used in various applications, including electronic components, personal care products, and personal computing .

科学的研究の応用

KL002 has a wide range of scientific research applications, including:

Chemistry: Used as a wear-resistant material in various chemical apparatus.

Biology: Utilized in the manufacturing of laboratory equipment due to its chemical resistance.

Medicine: Employed in medical devices where wear resistance and low friction are critical.

Safety and Hazards

The safety data sheet for 3,4-Di-O-acetyl-d-arabinal advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or inhalation, immediate medical attention is advised .

将来の方向性

3,4-Di-O-acetyl-d-arabinal is a valuable component in the biomedical field, finding application in the development of drugs meant for the research of specific diseases . This suggests that future research could focus on exploring its potential uses in drug development and other biomedical applications.

準備方法

Synthetic Routes and Reaction Conditions

KL002 is synthesized by combining Acetal (Polyoxymethylene) Copolymer resin with Polytetrafluoroethylene. The process involves the following steps:

Polymerization: Acetal (Polyoxymethylene) is polymerized through the polymerization of formaldehyde or trioxane.

Blending: The polymerized Acetal (Polyoxymethylene) is then blended with Polytetrafluoroethylene to achieve the desired properties.

Industrial Production Methods

The industrial production of KL002 involves injection molding technology. This method allows for the efficient production of components with precise dimensions and high wear resistance .

化学反応の分析

Types of Reactions

KL002 primarily undergoes physical interactions rather than chemical reactions due to its stable polymeric structure. it can be involved in the following types of reactions:

Oxidation: Exposure to strong oxidizing agents can lead to the degradation of the polymer.

Thermal Decomposition: At elevated temperatures, KL002 can undergo thermal decomposition, leading to the release of formaldehyde.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as nitric acid can degrade KL002.

Thermal Conditions: High temperatures can cause thermal decomposition.

Major Products Formed

Formaldehyde: Thermal decomposition of KL002 can release formaldehyde.

Degraded Polymer Fragments: Oxidation can lead to the formation of degraded polymer fragments.

作用機序

KL002 exerts its effects through its physical properties rather than chemical interactions. The presence of Polytetrafluoroethylene provides inherent lubricity, reducing friction and wear. This makes it suitable for applications where low friction and high wear resistance are essential .

類似化合物との比較

Similar Compounds

Acetal (Polyoxymethylene) Homopolymer: Similar in structure but lacks the added Polytetrafluoroethylene, resulting in lower wear resistance.

Polyamide (Nylon): Offers good wear resistance but has different mechanical properties compared to KL002.

Polyetheretherketone: Known for its high thermal stability and wear resistance but is more expensive than KL002.

Uniqueness of KL002

KL002 is unique due to its combination of Acetal (Polyoxymethylene) Copolymer and Polytetrafluoroethylene, providing a balance of wear resistance, low friction, and cost-effectiveness. This makes it a preferred choice for applications requiring these specific properties .

特性

IUPAC Name |

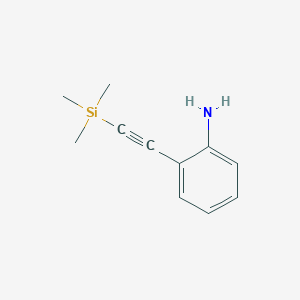

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-Di-O-acetyl-d-arabinal behave as a reactive partner in organic synthesis?

A1: this compound acts as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. [] It reacts as a dienophile with various dienes, including 2,3-dimethylbutadiene, cyclopentadiene, and 1,3-cyclohexadiene, yielding tetrahydrobenzopyranones. The stereochemistry of these reactions is highly controlled, leading to the formation of products with a predictable arrangement of stereogenic centers. []

Q2: What determines the stereochemical outcome when this compound is used in reactions to form dihydropyranones?

A2: The configuration of the C-4 stereocenter in this compound plays a crucial role in dictating the stereochemistry of the resulting dihydropyranone. [] For instance, reacting this compound with benzyl alcohol in the presence of tin(IV) chloride produces the (S)-enantiomer of the dihydropyranone. In contrast, employing the L-arabinal derivative leads to the formation of the (R)-enantiomer. [] This control over stereochemistry is invaluable for synthesizing enantiomerically pure compounds.

Q3: Beyond Diels-Alder reactions, are there other notable reactions involving this compound?

A3: Yes, this compound also participates in iodofluorination reactions. [] Treatment with iodine monofluoride results in the addition of iodine and fluorine across the double bond, yielding epimeric cis-iodofluorides. These iodofluorinated sugars can serve as valuable intermediates in carbohydrate synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)